Cas no 82235-81-2 (rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2S)-2-(Methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring both ester and carboxylic acid functional groups. This chiral compound is of interest in synthetic organic chemistry due to its strained cyclopropane ring, which imparts unique reactivity for ring-opening or functionalization reactions. The presence of both carboxyl and methoxycarbonyl groups enhances its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, or fine chemicals. Its stereochemistry (rac-1R,2S) further allows for selective transformations in asymmetric synthesis. The compound’s structural rigidity and bifunctional nature make it valuable for constructing complex molecular frameworks with precise stereocontrol.
rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid structure
82235-81-2 structure
Product Name:rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid
CAS No:82235-81-2
MF:C7H10O4
MW:158.151902675629
CID:4659621
Update Time:2025-10-25

rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, 2-methyl ester, (1R,2S)-rel-
    • rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid
    • Inchi: 1S/C7H10O4/c1-7(6(9)10)3-4(7)5(8)11-2/h4H,3H2,1-2H3,(H,9,10)/t4-,7-/m1/s1
    • InChI Key: RJMPMJXOLAUXEC-CLZZGJSISA-N
    • SMILES: [C@]1(C)(C(O)=O)C[C@@H]1C(OC)=O

rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid

Rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid (CAS No. 82235-81-2): A Comprehensive Overview

Rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid, a compound with the CAS registry number 82235-81-2, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which are known for their strained ring systems and unique chemical reactivity. The molecule's structure features a cyclopropane ring substituted with a methoxycarbonyl group and a methyl group, along with a carboxylic acid functional group. These structural elements contribute to its intriguing chemical properties and potential applications in drug design and synthesis.

The cyclopropane core of this molecule is a key structural feature that influences its chemical behavior. Cyclopropane rings are highly strained due to their 60-degree bond angles, which deviate significantly from the typical tetrahedral geometry of carbon atoms. This strain imparts reactivity to the molecule, making it a valuable substrate for various organic transformations. The methoxycarbonyl group (a methyl ester) attached to the cyclopropane ring adds further functionality, enabling participation in esterification and other carbonyl-related reactions. Additionally, the carboxylic acid group at the 1-position introduces acidity and potential for hydrogen bonding, which are critical for biological interactions.

Recent advancements in synthetic chemistry have led to novel methods for constructing complex molecules like rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid. Researchers have explored various strategies, including enantioselective synthesis and asymmetric catalysis, to access this compound with high enantiomeric purity. For instance, the use of chiral auxiliaries and transition metal-catalyzed reactions has proven effective in constructing the stereochemically defined cyclopropane ring system. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production of this compound for pharmaceutical applications.

In terms of biological activity, rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid has been studied for its potential as a lead compound in drug discovery. Its cyclopropane ring system is known to exhibit interesting pharmacokinetic properties, including good bioavailability and target specificity. The carboxylic acid group can act as a bioisostere in medicinal chemistry, allowing for modulation of physical properties such as solubility and permeability. Furthermore, the methoxycarbonyl group can serve as a handle for further functionalization, enabling researchers to explore diverse chemical space while maintaining core structural integrity.

Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of this compound. The specific configuration at the 1R and 2S positions plays a crucial role in molecular recognition and binding affinity to biological targets. For example, enantiomerically pure forms of this compound have shown differential activity in cell-based assays, underscoring the need for precise control over stereochemistry during synthesis.

From an industrial perspective, rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid represents a valuable intermediate in the synthesis of more complex molecules. Its versatility as a building block allows chemists to incorporate it into larger frameworks with diverse functionalities. For instance, it can be used as a precursor for peptide-like structures or as part of macrocyclic compounds with potential therapeutic applications.

In conclusion, rac-(1R,2S)-2-(methoxycarbonyl)-1-methylcyclopropane-1-carboxylic acid (CAS No. 82235-81-2) is a multifaceted compound with significant implications in organic synthesis and drug discovery. Its unique structure, coupled with advancements in synthetic methodologies and biological studies, positions it as an important tool for researchers aiming to develop innovative therapeutic agents.

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